2,5-Dimethylphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85352. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

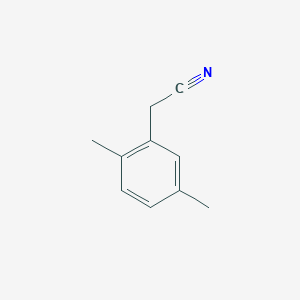

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCELORQTHSKCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167313 | |

| Record name | Acetonitrile, (2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16213-85-7 | |

| Record name | 2,5-Dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16213-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016213857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16213-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, (2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dimethylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULT00P22MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CAS number for 2,5-Dimethylphenylacetonitrile?

CAS Number: 16213-85-7

This technical guide provides an in-depth overview of 2,5-Dimethylphenylacetonitrile, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 2,5-dimethylbenzyl cyanide, is an organic compound with the chemical formula C10H11N.[1] The presence of the nitrile group and the substituted phenyl ring makes it a useful intermediate in organic synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16213-85-7 | [1][2] |

| Molecular Formula | C10H11N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Synonyms | 2,5-Xylylacetonitrile, Benzeneacetonitrile, 2,5-dimethyl- | [1] |

Synthesis of Substituted Phenylacetonitriles

Representative Experimental Protocol: Synthesis of 2-Methylbenzyl Cyanide

This protocol is for the synthesis of 2-methylbenzyl cyanide and is representative of the synthesis of substituted benzyl cyanides.[3]

Materials:

-

2-Methylbenzyl chloride

-

25% Sodium cyanide aqueous solution

-

Quaternary ammonium salt catalyst (e.g., tetramethylammonium chloride)

-

Alkali binding agent (e.g., ferric chloride)

-

Boric acid

-

Water

Procedure:

-

In a suitable reaction flask, charge the 25% aqueous solution of sodium cyanide.

-

Raise the temperature of the solution to 30°C.

-

Slowly add 2-methylbenzyl chloride dropwise to the cyanide solution.

-

Add the quaternary ammonium salt catalyst, the alkali binding agent, and boric acid to the reaction mixture.

-

Maintain the temperature at 30°C and monitor the reaction progress until the concentration of 2-methylbenzyl chloride is less than 0.1%.

-

Upon completion, quench the reaction by adding water to the reaction vessel.

-

Allow the mixture to stand for approximately one hour to let the layers separate.

-

Separate the organic layer containing the product.

-

Purify the crude 2-methylbenzyl cyanide by distillation to obtain the final product.[3]

Applications in Drug Discovery and Development

Phenylacetonitrile and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile functional group for the construction of more complex molecular architectures.

While specific therapeutic agents derived directly from this compound are not prominently documented, substituted phenylacetonitriles are key intermediates in the synthesis of various classes of drugs, including but not limited to:

-

Antihistamines

-

Antidepressants

-

Antihypertensives

-

Antitussives

The 2,5-dimethyl substitution pattern on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule by altering its lipophilicity, metabolic stability, and interaction with biological targets. Researchers in drug discovery can utilize this compound as a starting material to synthesize novel compounds for screening and development.

Synthetic Pathway Overview

The general synthesis of substituted phenylacetonitriles, such as this compound, typically involves the reaction of a substituted benzyl halide with a cyanide salt. This reaction proceeds via a nucleophilic substitution mechanism.

References

An In-depth Technical Guide to 2,5-Dimethylphenylacetonitrile: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylphenylacetonitrile, a key chemical intermediate. The document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its significant role as a precursor in the synthesis of pharmaceutically active compounds, with a particular focus on the antihyperlipidemic drug Gemfibrozil. The mechanism of action of Gemfibrozil, involving the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway, is also described and visualized.

Chemical Structure and Identification

This compound, also known as 2,5-dimethylbenzyl cyanide, is an aromatic nitrile. The structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a cyanomethyl group at position 1.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(2,5-dimethylphenyl)acetonitrile |

| Synonyms | 2,5-Dimethylbenzyl cyanide, 2,5-Xylylacetonitrile |

| CAS Number | 16213-85-7 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| InChI Key | HCELORQTHSKCQL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)CC#N |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 88-90 °C at 1.7 Torr; 73 °C at 1 mmHg | [2][3] |

| Density | 0.979 g/cm³ | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 145 | [M]⁺, Molecular ion |

| 130 | [M-CH₃]⁺ |

| 116 | [M-C₂H₃N]⁺ |

| 91 | [C₇H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | s | 1H | Ar-H |

| ~7.05 | d, J ≈ 7.6 Hz | 1H | Ar-H |

| ~6.95 | d, J ≈ 7.6 Hz | 1H | Ar-H |

| 3.65 | s | 2H | -CH₂CN |

| 2.30 | s | 3H | Ar-CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~136.0 | Ar-C |

| ~135.5 | Ar-C |

| ~130.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~125.0 | Ar-C |

| ~118.0 | -CN |

| ~22.0 | -CH₂CN |

| ~21.0 | Ar-CH₃ |

| ~19.0 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the nitrile and aromatic functional groups.

Table 6: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~1600, 1500 | Aromatic C=C stretch |

| ~2850-2960 | Aliphatic C-H stretch |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of substituted benzyl cyanides.[5]

Objective: To synthesize this compound from 2,5-dimethylbenzyl chloride via a nucleophilic substitution reaction.

Materials:

-

2,5-Dimethylbenzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB)

-

p-Xylene

-

Water

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, charge a solution of 2,5-dimethylbenzyl chloride in p-xylene.

-

Add tetrabutylammonium bromide (0.015 mol) as a phase transfer catalyst.

-

To the stirred mixture, add a 20% aqueous solution of sodium cyanide (0.7 mol).

-

Heat the reaction mixture to 60-65 °C and maintain this temperature for 4 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) until the 2,5-dimethylbenzyl chloride is completely consumed.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water until it is neutral.

-

The resulting p-xylene solution containing this compound can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of 2,5-dimethylphenylacetic acid, a key precursor for the lipid-lowering drug Gemfibrozil.[6]

Synthesis of 2,5-Dimethylphenylacetic Acid

This compound can be hydrolyzed under acidic or basic conditions to yield 2,5-dimethylphenylacetic acid.[1]

Logical Workflow for the Synthesis of 2,5-Dimethylphenylacetic Acid:

Caption: Synthetic pathway from this compound to 2,5-Dimethylphenylacetic Acid.

Gemfibrozil: A Downstream Pharmaceutical Product

Gemfibrozil is a fibrate class drug used to treat hyperlipidemia and hypertriglyceridemia. It is synthesized from precursors that can be derived from 2,5-dimethylphenol, a related starting material to this compound. The synthesis of Gemfibrozil often involves the alkylation of 2,5-dimethylphenol.[7]

Mechanism of Action: PPARα Agonism

Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

Signaling Pathway of Gemfibrozil:

Caption: Mechanism of action of Gemfibrozil via PPARα activation.

Activation of PPARα by Gemfibrozil leads to a cascade of downstream effects:

-

Increased Lipoprotein Lipase (LPL) Activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[9]

-

Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.[8]

-

Increased Fatty Acid Oxidation: This reduces the availability of fatty acids for triglyceride synthesis in the liver.

-

Reduced VLDL Production: The net effect is a decrease in the hepatic production of very-low-density lipoprotein (VLDL).[10]

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical and physical properties. Its synthesis is achievable through established chemical transformations. Its primary significance in the context of drug development lies in its role as a precursor to key pharmaceutical intermediates, such as 2,5-dimethylphenylacetic acid, which is utilized in the synthesis of the widely used lipid-lowering drug, Gemfibrozil. Understanding the properties and reactivity of this compound is therefore of considerable interest to researchers and professionals in the fields of medicinal chemistry and pharmaceutical development.

References

- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CASPRE [caspre.ca]

- 4. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gemfibrozil - Wikipedia [en.wikipedia.org]

- 6. 2,5-Dimethylphenylacetic acid | 13612-34-5 [chemicalbook.com]

- 7. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]

- 8. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 9. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]

- 10. drugs.com [drugs.com]

An In-depth Technical Guide to Aromatic Nitrile Isomers of C10H11N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic nitrile isomers with the chemical formula C10H11N. The document details the IUPAC nomenclature, physical and spectroscopic properties, and established experimental protocols for the synthesis and analysis of these compounds. Furthermore, it explores their relevance in medicinal chemistry and drug development, offering valuable insights for professionals in the field.

IUPAC Nomenclature and Structural Isomers

The aromatic nitriles of C10H11N can be categorized into two main groups: substituted benzonitriles, where the nitrile group is directly attached to the benzene ring, and phenylalkanenitriles, where the nitrile group is part of an alkyl side chain attached to a phenyl group. A systematic identification of the isomers is presented below.

Substituted Benzonitriles

These isomers are derivatives of benzonitrile (C6H5CN) with alkyl substituents totaling four carbon atoms.

-

Propylbenzonitrile Isomers:

-

Ethylmethylbenzonitrile Isomers:

-

2-Ethyl-3-methylbenzonitrile

-

2-Ethyl-4-methylbenzonitrile

-

2-Ethyl-5-methylbenzonitrile

-

2-Ethyl-6-methylbenzonitrile

-

3-Ethyl-2-methylbenzonitrile

-

3-Ethyl-4-methylbenzonitrile

-

3-Ethyl-5-methylbenzonitrile

-

4-Ethyl-2-methylbenzonitrile

-

4-Ethyl-3-methylbenzonitrile

-

-

Trimethylbenzonitrile Isomers:

-

2,3,4-Trimethylbenzonitrile

-

2,3,5-Trimethylbenzonitrile

-

2,3,6-Trimethylbenzonitrile

-

2,4,5-Trimethylbenzonitrile

-

2,4,6-Trimethylbenzonitrile

-

3,4,5-Trimethylbenzonitrile

-

Phenylalkanenitrile Isomers

In these isomers, a phenyl group is a substituent on an alkyl nitrile chain.

-

Phenylbutanenitrile Isomers:

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for various C10H11N aromatic nitrile isomers, facilitating easy comparison.

Table 1: Physical Properties of C10H11N Aromatic Nitrile Isomers

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-Propylbenzonitrile | 60484-66-4 | 145.20 | - | - | - |

| 4-(Propan-2-yl)benzonitrile | 13816-33-6 | 145.20 | 88-90 (5 mmHg)[6] | - | 1.5180[6] |

| 2-Phenylbutanenitrile | 769-68-6 | 145.20 | - | - | - |

| 3-Phenylbutanenitrile | 20132-76-7 | 145.20 | - | - | - |

| 4-Phenylbutanenitrile | 2046-18-6 | 145.20 | - | - | - |

Table 2: Spectroscopic Data References for C10H11N Aromatic Nitrile Isomers

| IUPAC Name | 1H NMR | 13C NMR | Mass Spectrometry | IR Spectroscopy |

| 4-(Propan-2-yl)benzonitrile | Available[1] | Available[1] | Available[1][7] | Available[1] |

| 2-Phenylbutanenitrile | Available | Available | Available | Available |

| 3-Phenylbutanenitrile | Available | Available[4] | Available[4] | Available[4] |

| 4-Phenylbutanenitrile | Available[5] | Available[5] | Available[5] | Available[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of key C10H11N aromatic nitrile isomers.

Synthesis of 2-Phenylbutanenitrile

A common method for the synthesis of 2-phenylbutanenitrile is the alkylation of phenylacetonitrile.

-

Reaction: Phenylacetonitrile is reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base and a phase-transfer catalyst.

-

Procedure:

-

A reaction flask is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and a phase-transfer catalyst such as benzyltriethylammonium chloride.

-

Ethyl bromide is added dropwise while maintaining the reaction temperature between 28-35 °C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours.

-

The reaction mixture is then cooled, and the product is extracted using an organic solvent (e.g., benzene).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The final product is purified by vacuum distillation.[8]

-

Synthesis of 3-Hydroxy-2-isopropylbenzonitrile

This synthesis involves an electrophilic aromatic substitution followed by the conversion of an aldehyde to a nitrile.

-

Principle: The synthesis starts with the ortho-formylation of 2-isopropylphenol to introduce an aldehyde group, which is then converted to a nitrile.[9]

-

Step 1: Ortho-formylation of 2-isopropylphenol

-

Dissolve 2-isopropylphenol in dichloromethane and cool to 0 °C.

-

Slowly add tin(IV) chloride, followed by the dropwise addition of dichloromethyl methyl ether, keeping the temperature below 5 °C.

-

Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Quench the reaction with ice-cold 1M HCl.

-

Extract the product with dichloromethane, wash, dry, and concentrate to yield crude 3-hydroxy-2-isopropylbenzaldehyde.[9]

-

-

Step 2: Conversion of Aldehyde to Nitrile

-

To the crude aldehyde, add formic acid and hydroxylamine hydrochloride.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction and pour it into ice water.

-

Extract the product with ethyl acetate, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 3-hydroxy-2-isopropylbenzonitrile.[9]

-

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the nitrile compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used.

General Protocol for FT-IR Spectroscopic Analysis

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum is first recorded. The sample is then scanned, and the resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The characteristic nitrile (C≡N) stretching vibration is expected in the range of 2220-2260 cm⁻¹.

Relevance in Drug Development and Medicinal Chemistry

Aromatic nitriles are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.

-

2-Phenylbutanenitrile and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The presence of both the nitrile group and the phenyl ring allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry.

-

Substituted benzonitriles have been investigated for a range of biological activities, including as aromatase inhibitors for cancer therapy and as agents for mood disorders. The specific substitution pattern on the benzene ring plays a crucial role in determining the biological activity.

References

- 1. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropylbenzonitrile | C10H11N | CID 10920642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzeneacetonitrile, alpha-ethyl- | C10H11N | CID 95334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenylbutanenitrile | C10H11N | CID 11263561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Benzonitrile, 4-(1-methylethyl)- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synonyms for 2,5-Dimethylphenylacetonitrile in chemical literature.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetonitrile, a substituted aromatic nitrile, serves as a valuable intermediate in organic synthesis. Its chemical structure lends itself to a variety of transformations, making it a point of interest for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, a detailed synthesis protocol, and a discussion of the current landscape of its biological activity based on available literature.

Chemical Identity and Properties

A clear identification of this compound is crucial for researchers. The compound is known by several synonyms in chemical literature and databases. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| Systematic Name | 2-(2,5-dimethylphenyl)acetonitrile |

| CAS Number | 16213-85-7 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Synonyms | 2,5-Dimethylbenzyl cyanide, 2,5-Xylylacetonitrile, (2,5-xylyl)acetonitrile, Benzeneacetonitrile, 2,5-dimethyl-, 2,5-Dimethylbenzeneacetonitrile |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyanidation of 2,5-dimethylbenzyl chloride. The following protocol is based on established chemical synthesis principles and information extrapolated from related procedures.

Experimental Protocol: Cyanidation of 2,5-Dimethylbenzyl Chloride

This procedure outlines the synthesis of this compound as an intermediate in a multi-step synthesis.[1]

Materials:

-

2,5-Dimethylbenzyl chloride

-

Sodium cyanide (or Potassium cyanide) aqueous solution (18-30% w/w)[1]

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide or Tetrabutylammonium chloride)[1]

-

p-Xylene (as solvent)

-

Water

Equipment:

-

500 mL four-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer/temperature probe

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator (optional)

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the p-xylene solution containing 2,5-dimethylbenzyl chloride.

-

Addition of Catalyst and Cyanide: To the stirred solution, add the phase-transfer catalyst (e.g., 2 g of tetrabutylammonium bromide). Subsequently, add the aqueous sodium cyanide solution (e.g., 100 g of an 18% solution).[1]

-

Reaction Conditions: Heat the reaction mixture to 60-65 °C and maintain this temperature with vigorous stirring.[1]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing them by Gas Chromatography (GC) to check for the disappearance of the 2,5-dimethylbenzyl chloride starting material. The reaction is typically complete within 3-4 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to below 50 °C. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer with water until it is neutral.

-

Isolation of Product: The resulting p-xylene solution contains this compound. For many subsequent reactions, this solution can be used directly.[1] If the pure compound is required, the solvent can be removed under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Biological Activity and Toxicological Profile

Currently, there is a notable lack of specific toxicological and pharmacological data for this compound in publicly available scientific literature. Safety Data Sheets for structurally similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled, but detailed studies on this specific molecule are not available.[2]

The toxicological profile of nitriles as a class is often associated with the metabolic release of cyanide.[3] However, the rate and extent of this metabolism can vary significantly depending on the specific structure of the nitrile. Acetonitrile, the simplest nitrile, is known to cause delayed toxicity due to its slow metabolism to cyanide.[3] It is plausible that this compound could also exhibit toxicity through a similar mechanism, though this has not been experimentally verified.

Research into the biological activities of substituted phenylacetonitriles is an active area. For instance, various derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.[4] However, no studies were identified that specifically evaluate the antiproliferative or other biological effects of this compound itself.

Given the absence of direct data, any consideration of the biological effects of this compound must be inferred from the broader class of aromatic nitriles and related structures. Such inferences should be treated with caution and would require experimental validation.

Signaling Pathways

Due to the limited research on the biological effects of this compound, there is no information available regarding its interaction with specific signaling pathways. Elucidation of its mechanism of action would first require comprehensive in vitro and in vivo studies to identify its biological targets.

Conclusion

This compound is a well-defined chemical intermediate with several established synonyms. Its synthesis is achievable through standard organic chemistry methodologies, such as the cyanidation of the corresponding benzyl chloride. However, a significant gap exists in the scientific literature concerning its biological activity, toxicological profile, and mechanism of action. This lack of data presents an opportunity for future research to explore the potential pharmacological or toxicological properties of this compound and its derivatives, which could be of interest to professionals in drug development and chemical safety. Researchers are advised to handle this compound with care, assuming potential toxicity based on the properties of related nitriles, until more specific data becomes available.

References

- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2,5-Dimethylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,5-dimethylbenzyl cyanide, a key intermediate in various organic syntheses. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Data

2,5-Dimethylbenzyl cyanide, also known as 2,5-xylylacetonitrile, is an aromatic nitrile with the molecular formula C₁₀H₁₁N.[1][2][3] Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a cyanomethyl group.

Summary of Physical Properties

The following table summarizes the key physical properties of 2,5-dimethylbenzyl cyanide compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 145.21 g/mol | [1] |

| 145.2010 g/mol | [2][3] | |

| 145.205 g/mol | [4] | |

| Appearance | Solid[1] | [1][5] |

| Colorless to light yellow clear liquid | [5][6] | |

| White crystalline lumps | [4] | |

| Melting Point | 30 °C | [1][4] |

| 27-29 °C | [5][6] | |

| Boiling Point | 79 °C | [1][4] |

| Density | 1.01 g/cm³ | [6] |

| Solubility | Insoluble in water, soluble in organic solvents.[6] | [6] |

| Flash Point | 119 °C | [1] |

| Refractive Index | n20/D 1.522 | [6] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is determined as the temperature at which it transitions from a solid to a liquid phase.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of 2,5-dimethylbenzyl cyanide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor, is used.

-

Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Procedure: A sample of 2,5-dimethylbenzyl cyanide is placed in the distillation flask along with a boiling chip to ensure smooth boiling. The flask is heated gently.

-

Measurement: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the constant temperature observed during the distillation of the pure liquid at a specific atmospheric pressure.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

Measurement with Sample: The pycnometer is filled with 2,5-dimethylbenzyl cyanide, ensuring no air bubbles are present, and weighed again.

-

Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

Calculation: The volume of the pycnometer is determined from the mass and density of the reference liquid. The density of the 2,5-dimethylbenzyl cyanide is then calculated by dividing the mass of the sample by the determined volume of the pycnometer. All measurements should be performed at a constant, recorded temperature.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Visual Miscibility Test

-

Procedure: A small, measured amount of 2,5-dimethylbenzyl cyanide is added to a test tube containing a specific volume of the solvent to be tested (e.g., water, ethanol, acetone).

-

Observation: The mixture is agitated (e.g., by vortexing) and visually inspected for the dissolution of the solute. Observations are made at a controlled temperature.

-

Classification: The solubility is typically described qualitatively as soluble, partially soluble, or insoluble based on the visual clarity of the resulting mixture. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved solute.

Logical Workflow for Synthesis and Purification

While signaling pathways involving 2,5-dimethylbenzyl cyanide are not documented, its synthesis is a critical process for its application as a chemical intermediate. The following diagram illustrates a general logical workflow for the synthesis and purification of a benzyl cyanide derivative like 2,5-dimethylbenzyl cyanide, based on the Kolbe nitrile synthesis.

Caption: General workflow for the synthesis and purification of 2,5-dimethylbenzyl cyanide.

Conclusion

This technical guide provides essential physical property data for 2,5-dimethylbenzyl cyanide, a compound of interest in synthetic chemistry and drug development. While specific experimental protocols for this compound are not widely published, the standardized methods described herein provide a solid foundation for its characterization. The provided data and methodologies are intended to assist researchers in the safe and effective handling and application of this chemical intermediate.

References

- 1. 2,5-dimethylbenzyl Cyanide | 16213-85-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 2,5-Dimethylbenzyl cyanide [webbook.nist.gov]

- 3. 2,5-Dimethylbenzyl cyanide [webbook.nist.gov]

- 4. 2,5-Dimethylphenylacetonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Benzyl Cyanide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]

- 6. 2,5-dimethyl Benzyl Cyanide at 15930.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

The Multifaceted Biological Activities of Phenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylacetonitrile and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from anticancer and antimicrobial to enzyme inhibition properties. This technical guide provides an in-depth overview of the core biological activities of phenylacetonitrile derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows.

Core Biological Activities

The biological effects of phenylacetonitrile derivatives are diverse and largely dependent on the nature and position of substituents on the phenyl ring and the α-carbon. The nitrile group, a key pharmacophore, often plays a crucial role in the molecule's interaction with biological targets.[1]

Anticancer Activity

A significant area of research has focused on the anticancer potential of phenylacetonitrile derivatives. Several compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

One notable mechanism of action is the inhibition of tubulin polymerization .[2][3] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[2][3] For instance, the 2-phenylacrylonitrile derivative, compound 1g2a , has shown remarkable inhibitory activity against HCT116 and BEL-7402 cancer cells with IC50 values of 5.9 nM and 7.8 nM, respectively.[2][3]

Another identified mechanism is the uncoupling of mitochondrial oxidative phosphorylation .[4] Certain derivatives, particularly α-(phenylhydrazono)phenylacetonitriles, act as protonophores, disrupting the mitochondrial membrane potential and leading to a decrease in ATP synthesis and ultimately cell death.[4]

Antimicrobial Activity

Phenylacetonitrile derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often influenced by the substitution pattern on the aromatic ring, with methoxy groups, for example, being shown to modulate activity.[1]

Studies on methoxy-substituted phenylacrylonitriles have revealed activity against both Gram-positive and Gram-negative bacteria.[1] However, in some cases, the activity against Gram-negative bacteria and fungi was found to be lower than against Gram-positive strains, suggesting a need for further structural optimization.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative biological activity data for representative phenylacetonitrile derivatives.

Table 1: Anticancer Activity of Phenylacetonitrile Derivatives

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| 1g2a | HCT116 | 5.9 nM | Tubulin Polymerization Inhibition | [2][3] |

| 1g2a | BEL-7402 | 7.8 nM | Tubulin Polymerization Inhibition | [2][3] |

| Methoxy-substituted phenylacrylonitrile (2a) | MCF-7 | 131 µM (24h), 44 µM (48h) | Cytotoxicity | [5] |

| Methoxy-substituted phenylacrylonitrile (2b) | MCF-7 | 363 µM (24h), 34 µM (48h) | Cytotoxicity | [5] |

| Methoxy-substituted phenylacrylonitrile (2c) | A549 | 473 µM (48h) | Cytotoxicity | [5] |

Table 2: Antimicrobial Activity of Phenylacetonitrile Derivatives

| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Methoxy-substituted phenylacrylonitrile (2a) | Escherichia coli | 2.5-25 | 5-25 | [5] |

| Methoxy-substituted phenylacrylonitrile (2a) | Pseudomonas aeruginosa | 5-12.5 | 5-25 | [5] |

| Methoxy-substituted phenylacrylonitrile (2a) | Staphylococcus aureus | 6.25-12.5 | 12.5-25 | [5] |

| Methoxy-substituted phenylacrylonitrile (2a) | Bacillus cereus | 12.5 | 12.5 | [5] |

| Methoxy-substituted phenylacrylonitrile (2c) | Staphylococcus aureus | 6.25-12.5 | 12.5-25 | [5] |

Key Experimental Protocols

Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.

Materials:

-

Appropriate aromatic aldehyde

-

Phenylacetonitrile

-

Base catalyst (e.g., piperidine, NaOH)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve the aromatic aldehyde (1 equivalent) and phenylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of the base to the mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.

-

If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Filter the solid, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Phenylacetonitrile derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the phenylacetonitrile derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Phenylacetonitrile derivatives

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a serial two-fold dilution of the phenylacetonitrile derivatives in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures related to the activity of phenylacetonitrile derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. clyte.tech [clyte.tech]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2,5-Dimethylphenylacetonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetonitrile, a versatile nitrile compound, is emerging as a significant building block in the landscape of organic synthesis. Its unique structural features, characterized by a cyanomethyl group attached to a 2,5-dimethylated benzene ring, offer a reactive handle for a variety of chemical transformations. This technical guide provides an in-depth analysis of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role as an intermediate in the preparation of valuable chemical entities, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis.

| Property | Value |

| CAS Number | 16213-85-7 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Synonyms | 2,5-Dimethylbenzyl cyanide |

Synthesis of this compound

The primary and most industrially viable route to this compound involves a two-step process starting from the readily available p-xylene.

Figure 1. Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound from 2,5-Dimethylbenzyl Chloride

This procedure is based on established methods for the cyanation of benzyl halides.[1]

Materials:

-

2,5-Dimethylbenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Aqueous solution (10-50% concentration)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt) - Optional but recommended

-

Organic solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

A solution of 2,5-dimethylbenzyl chloride in an organic solvent is prepared.

-

An aqueous solution of sodium cyanide or potassium cyanide (10-50% concentration) is prepared.[2]

-

The two phases are combined, and a phase-transfer catalyst can be added to facilitate the reaction.

-

The mixture is stirred vigorously at a controlled temperature, typically between 20°C and 90°C.[2]

-

Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

A patent describing a four-step synthesis of 2,5-dimethylphenylacetyl chloride, which includes the cyanation of 2,5-dimethylbenzyl chloride, reports a high overall yield of 75% and a final product purity of over 99.0%, indicating that the cyanation step is efficient.[2] While a specific yield for the cyanation of 2,5-dimethylbenzyl chloride is not explicitly stated, a similar reaction for the synthesis of 3,5-dimethylbenzyl cyanide reports a yield of 91%, suggesting that high yields are attainable for this type of transformation.

Key Reactions and Applications in Organic Synthesis

The nitrile functionality and the activated benzylic position of this compound make it a valuable precursor for a range of important chemical transformations.

Figure 2. Key chemical transformations of this compound.

Hydrolysis to 2,5-Dimethylphenylacetic Acid

The nitrile group of this compound can be readily hydrolyzed under acidic or basic conditions to yield 2,5-dimethylphenylacetic acid.[2][3] This carboxylic acid derivative is a significant intermediate in the synthesis of various commercial products.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from a patented procedure for the hydrolysis of the nitrile.[2]

Materials:

-

This compound

-

Aqueous acid solution (e.g., H₂SO₄, HCl) or aqueous base solution (e.g., NaOH, KOH)

-

Organic solvent (e.g., p-xylene)

Procedure:

-

A solution of this compound in an organic solvent (e.g., p-xylene) is added to an aqueous acidic or basic solution.

-

The mixture is heated to a temperature ranging from 90°C to 160°C and stirred for several hours until the hydrolysis is complete.[2]

-

After cooling, the organic layer is separated.

-

If basic hydrolysis was performed, the aqueous layer is acidified to precipitate the carboxylic acid.

-

The product, 2,5-dimethylphenylacetic acid, is then collected by filtration, washed with water, and dried.

Reduction to 2,5-Dimethylphenethylamines

The reduction of the nitrile group provides access to 2,5-dimethylphenethylamine derivatives. Phenethylamines are a well-known class of compounds with a wide range of pharmacological activities, acting as stimulants, hallucinogens, and anorectics by targeting various receptors in the central nervous system. The 2,5-disubstitution pattern is a common feature in several psychoactive phenethylamines.

α-Alkylation and Acylation

The methylene group adjacent to the nitrile is activated and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the α-position. This allows for the construction of more complex molecular architectures.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not extensively documented, its utility as a key intermediate is evident from its role in the synthesis of 2,5-dimethylphenylacetic acid. Phenylacetic acid derivatives are recognized as important precursors in the pharmaceutical industry.[4] For instance, they are used in the synthesis of penicillins and other bioactive molecules.

The hydrolysis product, 2,5-dimethylphenylacetic acid, is a crucial intermediate for the synthesis of the insecticide Spirotetramat.[2] Although not a pharmaceutical, this highlights the importance of this compound in accessing complex and commercially valuable molecules. The structural motif of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Reference |

| Starting Material | 2,5-Dimethylbenzyl chloride | [2] |

| Reagent | Sodium cyanide or Potassium cyanide | [2] |

| Solvent | Aqueous solution (10-50%) | [2] |

| Temperature | 20-90 °C | [2] |

| Catalyst | Phase-transfer catalyst (optional) | General Practice |

| Reported Yield | High (inferred from overall process yield) | [2] |

Table 2: Summary of Reaction Conditions for the Hydrolysis of this compound

| Parameter | Condition | Reference |

| Starting Material | This compound | [2] |

| Reagent | Aqueous acid or base | [2] |

| Solvent | p-Xylene | [2] |

| Temperature | 90-160 °C | [2] |

| Product | 2,5-Dimethylphenylacetic acid | [2][3] |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation from p-xylene and the reactivity of its nitrile and α-methylene groups provide access to a variety of important chemical structures. While its direct application in pharmaceuticals is an area for further exploration, its established role as a precursor to 2,5-dimethylphenylacetic acid underscores its significance. For researchers and professionals in drug development, this compound represents a promising scaffold for the synthesis of novel bioactive molecules and a key component in the efficient production of complex chemical targets. Further investigation into the reactions and applications of this compound is warranted to fully unlock its potential in medicinal chemistry and beyond.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 4. Drug precursors - Wikipedia [en.wikipedia.org]

The Versatility of Substituted Phenylacetonitriles: A Technical Guide for Drug Discovery

Introduction: Substituted phenylacetonitriles are a pivotal class of chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Their inherent reactivity, stemming from the acidic benzylic proton and the electrophilic nitrile group, allows for diverse chemical transformations, making them indispensable tools for medicinal chemists and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of substituted phenylacetonitriles, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways to empower researchers in their quest for novel therapeutics.

I. Synthesis of Substituted Phenylacetonitriles

A variety of synthetic routes are available for the preparation of substituted phenylacetonitriles, each with its own advantages and substrate scope. Key methods include the cyanation of benzyl derivatives, the Strecker synthesis for α-amino phenylacetonitriles, and the Sandmeyer reaction.

Cyanation of Benzyl Halides

A common and effective method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.[1] This reaction is often facilitated by a phase-transfer catalyst in a biphasic system or by using a polar aprotic solvent.

Experimental Protocol: Synthesis of Phenylacetonitrile from Benzyl Chloride [2]

-

Materials: Benzyl chloride (0.635 g, 0.005 mole), sodium cyanide (0.50 g, 0.010 mole), a suitable phase-transfer catalyst (e.g., a tetraalkylammonium salt, 0.0005 mole), and acetonitrile (15 ml).

-

Procedure: A mixture of the reactants is stirred at reflux for 3 hours. The reaction progress is monitored by vapor-phase chromatography to confirm the complete consumption of benzyl chloride. Upon completion, the reaction mixture is poured into water and extracted with petroleum ether. The organic layer is then concentrated to afford phenylacetonitrile. The catalyst can often be recovered and reused.

Strecker Synthesis of α-Aminophenylacetonitriles

The Strecker synthesis is a three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source, providing a direct route to α-aminonitriles, which are valuable precursors to amino acids and other nitrogen-containing heterocycles.[3][4]

Experimental Protocol: General Strecker Synthesis of an α-Aminonitrile [5]

-

Materials: Benzaldehyde (1.0 mmol), aniline (1.0 mmol), trimethylsilyl cyanide (TMSCN, 1.2 mmol), and N-methyl imidazolium acetate (50 mol%).

-

Procedure: The aldehyde, amine, TMSCN, and catalyst are combined in a round-bottomed flask and stirred at room temperature. The reaction is typically complete within minutes, as monitored by TLC. The product, 2-phenyl-2-(phenylamino)acetonitrile, precipitates and can be isolated by filtration.

Sandmeyer Reaction

The Sandmeyer reaction provides a method to introduce a nitrile group onto an aromatic ring by the copper-catalyzed decomposition of a diazonium salt, which is typically generated in situ from an aniline derivative.[6][7] This method is particularly useful for synthesizing phenylacetonitriles with substitution patterns that are not easily accessible through other routes.

II. Reactions of Substituted Phenylacetonitriles as Building Blocks

The rich chemistry of substituted phenylacetonitriles makes them ideal starting materials for the synthesis of a diverse range of molecular scaffolds. Key transformations include alkylation, condensation reactions, cyclizations, and reductions.

α-Alkylation

The acidic α-protons of phenylacetonitriles can be readily removed by a base to form a resonance-stabilized carbanion, which can then be alkylated with various electrophiles.[8]

Knoevenagel Condensation

The Knoevenagel condensation is a widely used reaction where an active methylene compound, such as a phenylacetonitrile, reacts with an aldehyde or ketone in the presence of a base to form a new carbon-carbon double bond.[9] This reaction is instrumental in the synthesis of various pharmacologically active compounds, including combretastatin analogs with anticancer properties.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[10][11] This reaction is a powerful tool for the construction of five- to eight-membered rings and macrocycles.[12]

Experimental Protocol: Thorpe-Ziegler Cyclization of a Dinitrile [10]

-

Reactants: An α,ω-dinitrile.

-

Reagents: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride in an aprotic polar solvent like THF.

-

Procedure: The dinitrile is treated with the base to induce intramolecular cyclization. The resulting cyclic β-enaminonitrile is then subjected to acidic hydrolysis to yield the corresponding cyclic ketone.

dot

References

- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strecker_amino_acid_synthesis [chemeurope.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Potential Research and Development Pathways for 2,5-Dimethylphenylacetonitrile: A Technical Guide for Chemical and Pharmaceutical Innovation

Executive Summary: 2,5-Dimethylphenylacetonitrile (CAS No. 16213-85-7) is a versatile aromatic nitrile poised for significant application in synthetic and medicinal chemistry. Its structure, featuring a reactive nitrile group and an adjacent active methylene unit, provides a robust platform for chemical diversification. This technical guide outlines the core physicochemical properties, synthesis, and key derivatization reactions of this compound. It further explores promising, yet underexplored, research avenues for its application as a building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Detailed experimental protocols for its synthesis and transformation into key derivatives are provided to facilitate immediate research and development efforts.

Physicochemical Properties and Spectroscopic Data

This compound, also known as 2,5-dimethylbenzyl cyanide, is a substituted benzeneacetonitrile.[1] While comprehensive experimental data is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Compound Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 16213-85-7 | [1] |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| XLogP3 (Predicted) | 2.3 | [2][4] |

| Topological Polar Surface Area | 23.8 Ų | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Predicted Spectroscopic Data

The structural elucidation of this compound and its derivatives is critical. The following table outlines the expected spectroscopic characteristics to guide analytical efforts.

| Spectrum | Expected Characteristics |

| ¹H NMR | ~2.3 ppm (s, 3H) : Methyl group at C5. ~2.4 ppm (s, 3H) : Methyl group at C2. ~3.7 ppm (s, 2H) : Methylene (-CH₂CN) protons. ~7.0-7.2 ppm (m, 3H) : Aromatic protons exhibiting characteristic splitting for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | ~19 ppm & ~21 ppm : Two distinct methyl carbons. ~23 ppm : Methylene carbon. ~118 ppm : Nitrile carbon (-C≡N). ~128-136 ppm : Six aromatic carbons, four of which are protonated and two are quaternary. |

| IR Spectroscopy | ~2245 cm⁻¹ : Sharp, medium-intensity absorption characteristic of a nitrile (C≡N) stretch. ~2920-3050 cm⁻¹ : C-H stretching from aromatic and aliphatic groups. ~1450-1600 cm⁻¹ : C=C stretching vibrations within the aromatic ring. |

| Mass Spectrometry (EI) | m/z 145 : Molecular ion peak [M]⁺. m/z 130 : Prominent fragment corresponding to the loss of a methyl group [M-CH₃]⁺. m/z 105 : Tropylium-like ion from the benzyl moiety [C₈H₉]⁺. |

Synthesis and Derivatization Potential

The utility of this compound stems from its straightforward synthesis and the diverse chemical transformations it can undergo.

Synthetic Workflow

The most direct synthesis involves the nucleophilic substitution of a 2,5-dimethylbenzyl halide with a cyanide salt. This common industrial method is efficient and utilizes readily available starting materials.

Caption: Proposed synthesis of this compound.

Key Derivatization Pathways

The true potential for research lies in the derivatization of the core molecule. The nitrile and active methylene groups are handles for extensive chemical modification, making it an ideal scaffold for building libraries of novel compounds.

Caption: Key chemical transformations of this compound.

Potential Research Areas and Applications

While direct research on this compound is limited, its structure suggests high potential in several fields, particularly in drug discovery.

Application in Pharmaceutical Research

Phenylacetonitrile and phenethylamine scaffolds are prevalent in a wide range of therapeutics. By using this compound as a starting point, researchers can access novel chemical entities for screening and development.

-

CNS Agents: The reduction of this compound yields 2-(2,5-Dimethylphenyl)ethan-1-amine. The parent phenethylamine structure is the backbone for many neurotransmitters and psychoactive drugs. Specifically, the 2,5-disubstitution pattern is a hallmark of potent serotonin 5-HT₂ receptor agonists.[5] Derivatives could be explored for applications in treating depression, anxiety, and other CNS disorders.

-

Anti-inflammatory Agents: The hydrolysis product, 2,5-Dimethylphenylacetic acid, belongs to the arylalkanoic acid class, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives could be synthesized and screened for COX inhibition or other anti-inflammatory mechanisms.[6]

-

Antimicrobial/Anticancer Agents: Phenylacetonitrile derivatives have been investigated for antimicrobial and cytotoxic effects.[7] The core scaffold can be elaborated through condensation or alkylation reactions to generate diverse structures for screening against bacterial, fungal, or cancer cell lines.

The integration of this building block into a typical drug discovery workflow is a promising strategy for identifying novel therapeutic candidates.

Caption: Drug discovery workflow using the target scaffold.

Application in Agrochemicals

Many commercial pesticides and herbicides are built on aromatic scaffolds. The reactivity of this compound allows for the synthesis of novel esters, amides, and heterocyclic compounds that could be screened for desired agrochemical activities.

Experimental Protocols

The following protocols are provided as detailed starting points for the synthesis and derivatization of this compound, based on established chemical literature for analogous compounds.

Protocol 1: Synthesis of this compound

This procedure describes the conversion of 2,5-dimethylbenzyl chloride to the target nitrile.

-

Materials: 2,5-Dimethylbenzyl chloride (1.0 eq), Sodium Cyanide (1.2 eq), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Brine.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in anhydrous DMSO with stirring.

-

Slowly add a solution of 2,5-dimethylbenzyl chloride in DMSO to the cyanide solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

-

Protocol 2: Hydrolysis to 2,5-Dimethylphenylacetic Acid

This protocol details the conversion of the nitrile to the corresponding carboxylic acid via base-catalyzed hydrolysis.[8]

-

Materials: this compound (1.0 eq), Sodium Hydroxide (4.0 eq), n-Butanol, Water, Hydrochloric Acid (6M).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound, n-butanol, water, and sodium hydroxide pellets.

-

Heat the mixture to reflux (approx. 120-125 °C) with vigorous stirring for 6-8 hours.

-

After cooling, add water and remove the n-butanol by distillation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 6M HCl. A white precipitate will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid under vacuum to yield 2,5-Dimethylphenylacetic acid. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Protocol 3: Reduction to 2-(2,5-Dimethylphenyl)ethan-1-amine

This protocol describes the reduction of the nitrile to the primary amine, a key building block for phenethylamine derivatives.

-

Materials: Lithium aluminum hydride (LiAlH₄, 1.5 eq), Anhydrous Diethyl Ether or THF, this compound (1.0 eq), Sodium Hydroxide solution (15%), Water.

-

Procedure:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with fresh diethyl ether.

-

Combine the filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine. Purification can be achieved by vacuum distillation.

-

References

- 1. 2,5-Dimethylbenzyl cyanide [webbook.nist.gov]

- 2. PubChemLite - this compound (C10H11N) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2,5-Dimethylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 2,5-Dimethylphenylacetonitrile (CAS No. 16213-85-7), a key intermediate in various organic synthesis applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as 2,5-dimethylbenzyl cyanide, is a white to light yellow crystalline solid.[1][2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 16213-85-7 | [2][3] |

| Molecular Formula | C₁₀H₁₁N | [2][3] |

| Molecular Weight | 145.21 g/mol | [4] |

| Appearance | White to light yellow powder or crystalline lumps | [1][4] |

| Melting Point | 27-30 °C | [2][4] |

| Boiling Point | 73 °C @ 1 mmHg; 79 °C @ 0.3 mmHg | [2][4] |

| Flash Point | 73 °C / 1mm (closed cup); 119 °C | [1][4] |

| Density | 1.0353 g/cm³ (estimate) | [2] |

| Storage Temperature | Refrigerated (0-10°C) under an inert atmosphere | [4] |

Hazard Identification and Toxicological Data

This compound is classified as a toxic substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[4] Like other aromatic nitriles, its toxicity is associated with the potential to release cyanide in the body. Aliphatic nitriles can be metabolized to the free cyanide ion, making them generally more toxic than aryl nitriles which are more stable in the body.[5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-